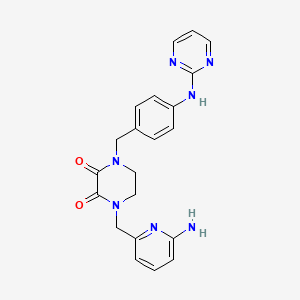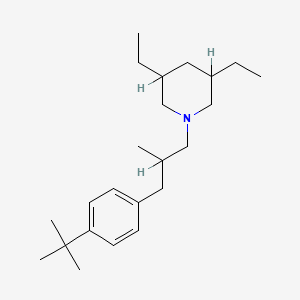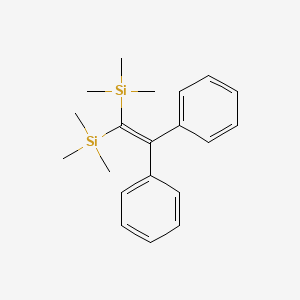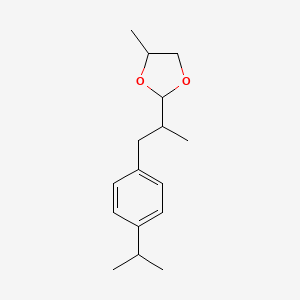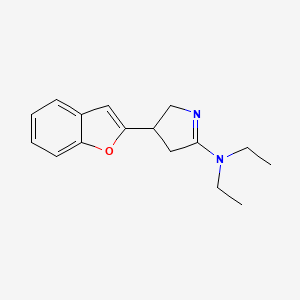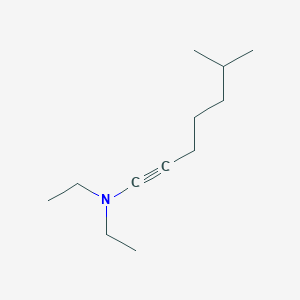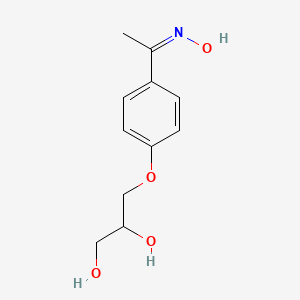
3-(p-(1-Hydroxyiminoethyl)phenoxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-(1-Hydroxyiminoethyl)phenoxy)-1,2-propanediol is a chemical compound with a unique structure that includes a hydroxyimino group, a phenoxy group, and a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(1-Hydroxyiminoethyl)phenoxy)-1,2-propanediol typically involves the reaction of a phenol derivative with an appropriate oxime compound. One common method includes the alkylation of a phenol with an oxime in the presence of a base, such as potassium carbonate, in a solvent like acetone. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(p-(1-Hydroxyiminoethyl)phenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(p-(1-Hydroxyiminoethyl)phenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(p-(1-Hydroxyiminoethyl)phenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(1-Hydroxyiminoethyl)phenoxy)propylamine
- 3-(3-(1-Hydroxyiminoethyl)phenoxy)propylamine
Uniqueness
3-(p-(1-Hydroxyiminoethyl)phenoxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.
Properties
CAS No. |
73663-80-6 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H15NO4/c1-8(12-15)9-2-4-11(5-3-9)16-7-10(14)6-13/h2-5,10,13-15H,6-7H2,1H3/b12-8- |
InChI Key |
VIPKVQMDZKWXRE-WQLSENKSSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)OCC(CO)O |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


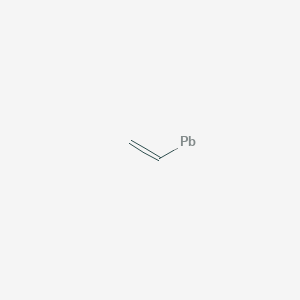
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
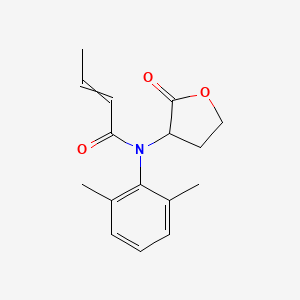
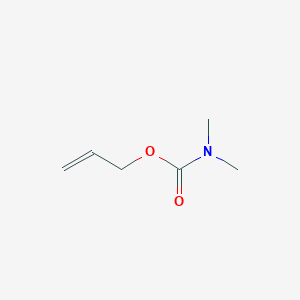

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
